molecular formula C15H12N2O4 B11944716 2'-Hydroxy-5'-nitrocinnamanilide CAS No. 3224-68-8

2'-Hydroxy-5'-nitrocinnamanilide

Cat. No.: B11944716
CAS No.: 3224-68-8
M. Wt: 284.27 g/mol
InChI Key: XFFXOTGMZWUHJK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 2’-Hydroxy-5’-nitrocinnamanilide typically involves the reaction of 2’-hydroxy-5’-nitrobenzaldehyde with aniline in the presence of a base. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2’-Hydroxy-5’-nitrocinnamanilide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Hydroxy-5’-nitrocinnamanilide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Hydroxy-5’-nitrocinnamanilide involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and undergo redox reactions, which are essential for its biological activity .

Comparison with Similar Compounds

2’-Hydroxy-5’-nitrocinnamanilide can be compared with other similar compounds such as:

  • 2-Hydroxy-5-nitrobenzamide
  • 2-Hydroxy-5-nitropyridine
  • 2-Hydroxy-5-methylbenzamide

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the cinnamanilide backbone in 2’-Hydroxy-5’-nitrocinnamanilide makes it unique and provides distinct chemical and biological properties .

Properties

CAS No.

3224-68-8

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

(E)-N-(2-hydroxy-5-nitrophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H12N2O4/c18-14-8-7-12(17(20)21)10-13(14)16-15(19)9-6-11-4-2-1-3-5-11/h1-10,18H,(H,16,19)/b9-6+

InChI Key

XFFXOTGMZWUHJK-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.